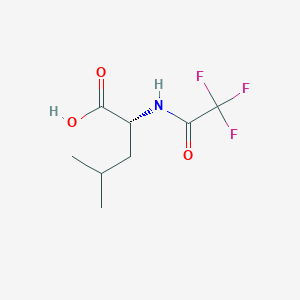
(2,2,2-Trifluoroacetyl)-d-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Trifluoroacetyl)-d-leucine is an organic compound that features a trifluoroacetyl group attached to the amino acid d-leucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroacetyl)-d-leucine typically involves the reaction of d-leucine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetyl derivative. The general reaction scheme is as follows: [ \text{d-Leucine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(2,2,2-Trifluoroacetyl)-d-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the trifluoroacetyl group or modify other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents can be used to substitute the trifluoroacetyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
(2,2,2-Trifluoroacetyl)-d-leucine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving protein modification and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2,2,2-Trifluoroacetyl)-d-leucine involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to bind to proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.
類似化合物との比較
Similar Compounds
Trifluoroacetic Anhydride: Used in similar synthetic applications but lacks the amino acid component.
Trifluoroacetic Acid: A related compound with different reactivity and applications.
Trifluoroacetamide: Shares the trifluoroacetyl group but has different functional properties.
Uniqueness
(2,2,2-Trifluoroacetyl)-d-leucine is unique due to the combination of the trifluoroacetyl group with the amino acid d-leucine. This combination imparts specific chemical and biological properties that are not present in the individual components or other related compounds.
特性
分子式 |
C8H12F3NO3 |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
(2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m1/s1 |
InChIキー |
NTPXJGMMHSVWMF-RXMQYKEDSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C(F)(F)F |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


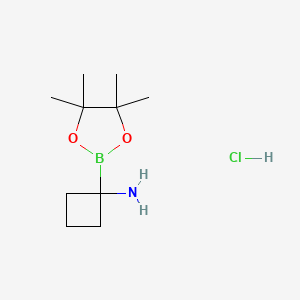


![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
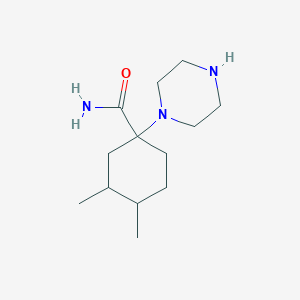

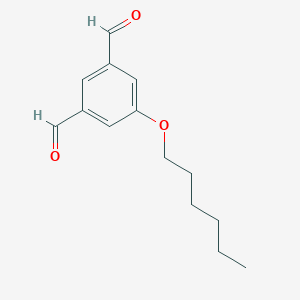

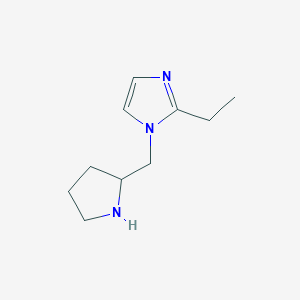


![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)


